

# Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790

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This technical guide provides a comprehensive overview of the purity standards for **4-Amino-6-methylnicotinic acid** (CAS No. 127915-50-8), a key intermediate in pharmaceutical synthesis. The document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

## Introduction

**4-Amino-6-methylnicotinic acid** is a substituted pyridine carboxylic acid derivative. Its purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide delineates a framework for establishing robust purity criteria based on industry best practices and regulatory expectations.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-6-methylnicotinic acid** is presented in the table below.

Property	Value
Chemical Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	152.15 g/mol
CAS Number	127915-50-8
Appearance	Solid
Purity (typical)	≥98%

## Purity Specifications and Impurity Profile

While a specific official monograph for **4-Amino-6-methylnicotinic acid** is not publicly available in major pharmacopeias (USP, EP, JP), this section outlines a typical set of specifications based on common requirements for pharmaceutical intermediates.

### Organic Impurities

Organic impurities can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. A comprehensive impurity profile is essential.

Impurity Type	Acceptance Criteria
Any single unknown impurity	≤ 0.10%
Total Impurities	≤ 1.0%

Potential process-related impurities could include isomers, precursors, or reaction by-products. For instance, incomplete amination or methylation reactions could lead to related nicotinic acid derivatives.

### Residual Solvents

The control of residual solvents is critical to ensure patient safety. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The

specific limits depend on the solvent's toxicity and the intended daily dose of the final drug product. Solvents are categorized into three classes:

- Class 1: Solvents to be avoided.
- Class 2: Solvents with inherent toxicity that should be limited.
- Class 3: Solvents with low toxic potential.

A risk assessment should be conducted to identify any solvents used in the manufacturing process and appropriate limits should be established.

## Inorganic Impurities

Impurity Type	Acceptance Criteria
Heavy Metals	$\leq 20$ ppm
Residue on Ignition (Sulfated Ash)	$\leq 0.1\%$

Heavy metal testing is a general test to control for metallic impurities that may be introduced from raw materials or equipment.<sup>[5][6][7]</sup> The residue on ignition test measures the amount of residual inorganic material after combustion.

## Analytical Methodologies

Robust analytical methods are required to assess the purity of **4-Amino-6-methylnicotinic acid**.

## Identification

- Infrared (IR) Spectroscopy: To confirm the functional groups and compare the spectrum with that of a reference standard.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the chemical structure and identify any structural isomers.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

## Assay and Organic Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay and the levels of organic impurities. A validated, stability-indicating HPLC method is crucial.

Illustrative HPLC Method:

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 $\mu$ m
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 254 nm
Injection Volume	10 $\mu$ L

Note: This is an example method and requires validation for specificity, linearity, accuracy, precision, and robustness for its intended use.

## Residual Solvents Analysis

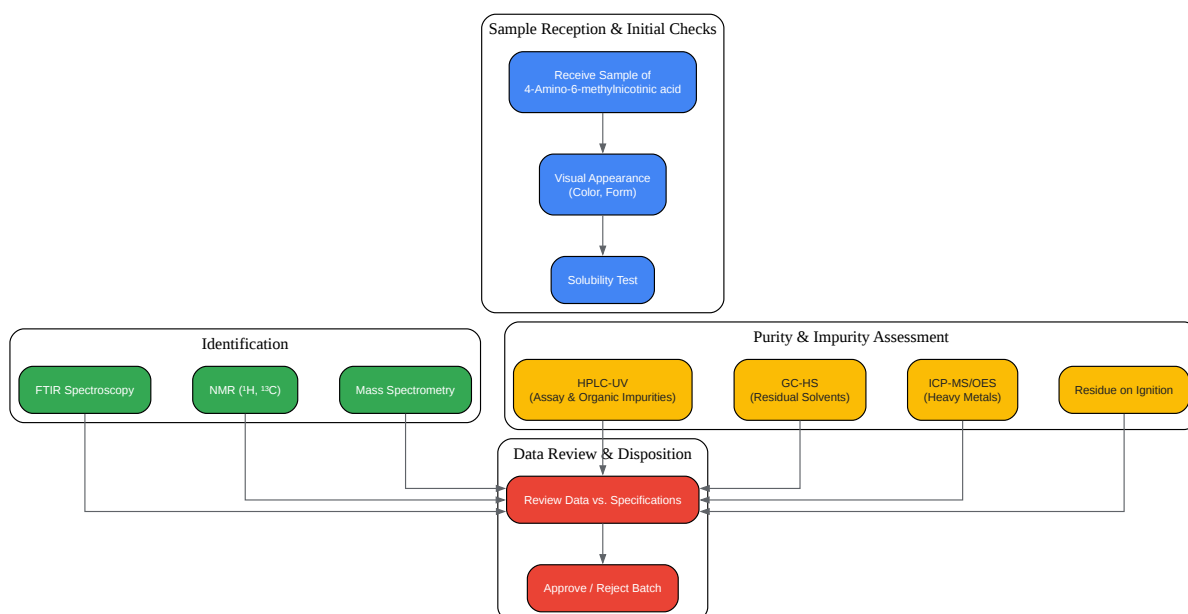
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard technique for the quantification of residual solvents.

## Inorganic Impurity Testing

- Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are modern, sensitive techniques for the determination of specific elemental impurities.[8] The traditional sulfide precipitation colorimetric test can also be used as a limit test.[5]
- Residue on Ignition: This is determined gravimetrically after ignition of the sample in the presence of sulfuric acid.

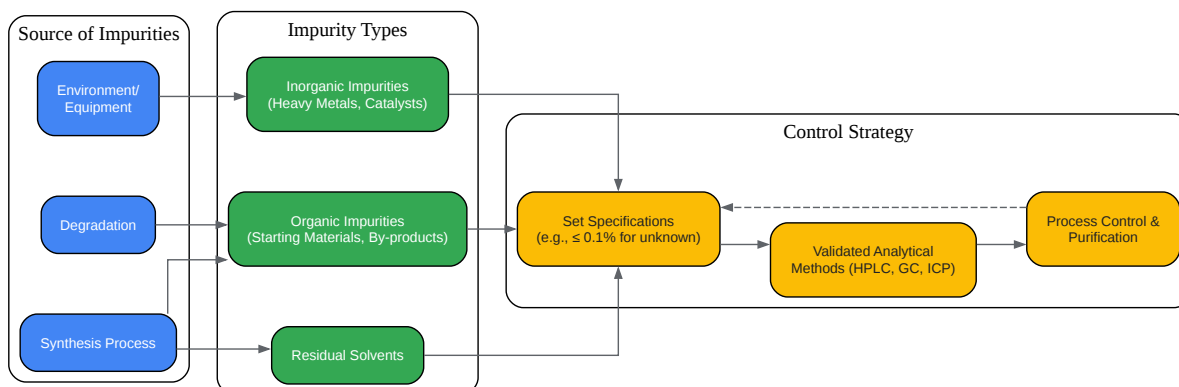
## Experimental Workflows

The following diagrams illustrate the logical flow for the analysis and control of **4-Amino-6-methylnicotinic acid** purity.



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Caption: General experimental workflow for purity analysis of **4-Amino-6-methylnicotinic acid**.



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- To cite this document: BenchChem. [Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160790#purity-standards-for-4-amino-6-methylnicotinic-acid]

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